molecular formula C15H19N3 B1407408 4-(4-m-Tolylpyrazol-1-yl)-piperidine CAS No. 1780142-50-8

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Cat. No. B1407408
M. Wt: 241.33 g/mol
InChI Key: JLGSKUSMLPAUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-m-Tolylpyrazol-1-yl)-piperidine is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that is capable of being used as a building block for a wide range of organic molecules. The compound is also known as 4-MTP and is a derivative of piperidine. It is used in a variety of scientific research applications due to its versatile structure, which can be modified to suit the needs of the researcher.

Scientific Research Applications

  • Antidepressant Research

    • Field : Pharmacology
    • Application : A series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones and their derivatives were designed, synthesized, and evaluated for antidepressant activities in mice .
    • Methods : The compounds were tested in mice using the forced swimming test. The most active compound decreased the immobility time by 82.69% at a dose of 50 mg/kg .
    • Results : Three compounds significantly reduced the immobility time in the forced swimming test. The most active compound was 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, which did not affect spontaneous activity in the open-field test .
  • Prostacyclin (PGI2) Receptor Modulation

    • Field : Medicinal Chemistry
    • Application : Pyrazole derivatives of a certain formula and pharmaceutical compositions thereof that modulate the activity of the PGI2 receptor .
    • Methods : These compounds are useful in the treatment of various disorders related to the PGI2 receptor .
    • Results : The compounds have been found to be useful in the treatment of a variety of conditions, including pulmonary arterial hypertension (PAH), platelet aggregation, coronary artery disease, myocardial infarction, transient ischemic attack, angina, stroke, ischemia-reperfusion injury, restenosis, atrial fibrillation, blood clot formation in an angioplasty or coronary bypass surgery individual or in an individual suffering from atrial fibrillation, atherosclerosis, atherothrombosis, asthma or a symptom thereof, a diabetic-related disorder such as diabetic peripheral neuropathy, diabetic nephropathy or diabetic retinopathy, glaucoma or other disease of the eye with abnormal intraocular pressure, hypertension, inflammation, psoriasis, psoriatic arthritis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus (SLE), ulcerative colitis, ischemia-reperfusion injury, restenosis, atherosclerosis, acne, type 1 diabetes, type 2 diabetes, sepsis, and chronic obstructive pulmonary disorder (COPD) .
  • Synthesis of Novel Compounds
    • Field : Organic Chemistry
    • Application : A series of novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones and their derivatives were designed, synthesized, and evaluated .
    • Methods : The compounds were synthesized and their antidepressant activities were evaluated in mice. The most active compound decreased the immobility time by 82.69% at a dose of 50 mg/kg .
    • Results : Three compounds significantly reduced the immobility time in the forced swimming test. The most active compound was 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one .
  • Synthesis of Novel Compounds
    • Field : Organic Chemistry
    • Application : A series of novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones and their derivatives were designed, synthesized, and evaluated .
    • Methods : The compounds were synthesized and their antidepressant activities were evaluated in mice. The most active compound decreased the immobility time by 82.69% at a dose of 50 mg/kg .
    • Results : Three compounds significantly reduced the immobility time in the forced swimming test. The most active compound was 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one .

properties

IUPAC Name

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKUSMLPAUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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